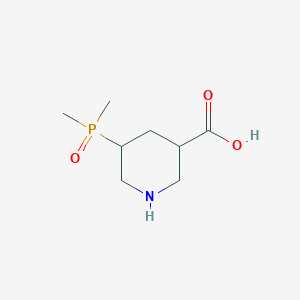
1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indolium core, which is a positively charged nitrogen-containing heterocycle, and its extended conjugated system, which contributes to its stability and reactivity.
Méthodes De Préparation
The synthesis of 1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium bromide typically involves multiple steps, including the formation of the indolium core and the subsequent functionalization of the molecule. The synthetic route often starts with the preparation of the indoline precursor, followed by the introduction of the ethylidene groups and the final bromination step. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of advanced materials and as a dye in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s extended conjugated system allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and DNA.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium bromide stands out due to its unique structural features and reactivity. Similar compounds include other indolium derivatives and conjugated systems, such as:
- 1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-3H-indol-1-ium bromide
- 1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3H-indol-1-ium bromide These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C32H41BrN2O |
|---|---|
Poids moléculaire |
549.6 g/mol |
Nom IUPAC |
(E,6E)-4-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]-6-(1-ethyl-3,3-dimethylindol-2-ylidene)hex-4-en-1-ol;bromide |
InChI |
InChI=1S/C32H41N2O.BrH/c1-7-33-27-17-11-9-15-25(27)31(3,4)29(33)21-19-24(14-13-23-35)20-22-30-32(5,6)26-16-10-12-18-28(26)34(30)8-2;/h9-12,15-22,35H,7-8,13-14,23H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
IDWJPJRWXBANCZ-UHFFFAOYSA-M |
SMILES isomérique |
CCN\1C2=CC=CC=C2C(/C1=C\C=C(/CCCO)\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[Br-] |
SMILES canonique |
CCN1C2=CC=CC=C2C(C1=CC=C(CCCO)C=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)
![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)







![2-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15304450.png)
![2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B15304451.png)
